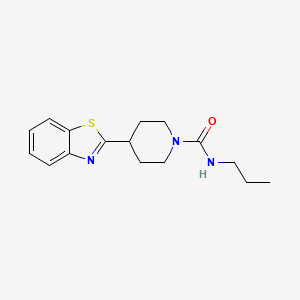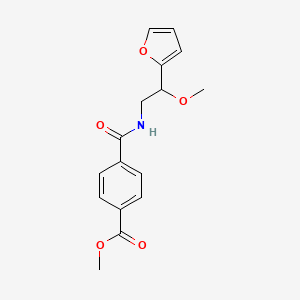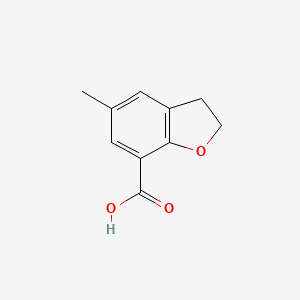
9-(hydroxyimino)-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(hydroxyimino)-N,N,N’,N’-tetramethyl-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with hydroxyimino and sulfonamide groups
Métodos De Preparación
The synthesis of 9-(hydroxyimino)-N,N,N’,N’-tetramethyl-9H-fluorene-2,7-disulfonamide typically involves multiple steps. One common method includes the oximation of a precursor compound followed by sulfonation. The oximation process involves the reaction of a ketone or aldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine . The sulfonation step can be achieved using sulfonyl chloride reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9-(hydroxyimino)-N,N,N’,N’-tetramethyl-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common reagents used in these reactions include hydroxylamine hydrochloride, sodium borohydride, and sulfonyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-(hydroxyimino)-N,N,N’,N’-tetramethyl-9H-fluorene-2,7-disulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-(hydroxyimino)-N,N,N’,N’-tetramethyl-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their function . These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
9-(hydroxyimino)-N,N,N’,N’-tetramethyl-9H-fluorene-2,7-disulfonamide can be compared with other hydroxyimino and sulfonamide derivatives:
Hydroxyimino Derivatives: Compounds like 3,20-dihydroxyimino derivatives of hollongdione share similar functional groups but differ in their core structures.
Sulfonamide Derivatives: Other sulfonamide compounds, such as methyl-9-(hydroxyimino)-octadecanoate, have different alkyl chains and functional groups.
The uniqueness of 9-(hydroxyimino)-N,N,N’,N’-tetramethyl-9H-fluorene-2,7-disulfonamide lies in its specific combination of functional groups and the fluorene core, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
9-hydroxyimino-2-N,2-N,7-N,7-N-tetramethylfluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-19(2)26(22,23)11-5-7-13-14-8-6-12(27(24,25)20(3)4)10-16(14)17(18-21)15(13)9-11/h5-10,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFPQESSLFZRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2548039.png)
![2-Methyl-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2548042.png)
![2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2548045.png)
![(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2548046.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2548049.png)

![4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548052.png)
![(Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2548056.png)


![(2Z)-2-[(3-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(naphthalen-1-yl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2548059.png)

